molecular formula C16H15NO6S B3058406 2-(4-Nitro-3-((phenylsulfonyl)methyl)phenyl)-1,3-dioxolane CAS No. 89303-15-1

2-(4-Nitro-3-((phenylsulfonyl)methyl)phenyl)-1,3-dioxolane

Cat. No.: B3058406
CAS No.: 89303-15-1
M. Wt: 349.4 g/mol
InChI Key: DMJUHYKQMRYMBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Nitro-3-((phenylsulfonyl)methyl)phenyl)-1,3-dioxolane is a sophisticated chemical reagent designed for specialized organic synthesis and pharmaceutical research. This compound integrates multiple functional groups—a 1,3-dioxolane acetal, a nitroaryl system, and a phenylsulfonyl moiety—making it a versatile heterocyclic building block . The 1,3-dioxolane group is widely employed as a protecting group for aldehydes, allowing for selective reactions on other parts of the complex molecule without affecting the protected carbonyl . The presence of the electron-withdrawing nitro group on the aromatic ring can significantly influence the electronic properties of the molecule, potentially making it an valuable intermediate in the synthesis of more complex aromatic structures . Furthermore, the phenylsulfonyl group is a well-known participant in various carbon-carbon bond-forming reactions, such as sulfonyl-mediated alkylations, enhancing the molecule's utility in constructing complex molecular architectures . Researchers will find this compound particularly valuable in developing novel pharmacologically active molecules, advanced materials, and as a key intermediate in multi-step synthetic pathways. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses. It is not for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[3-(benzenesulfonylmethyl)-4-nitrophenyl]-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO6S/c18-17(19)15-7-6-12(16-22-8-9-23-16)10-13(15)11-24(20,21)14-4-2-1-3-5-14/h1-7,10,16H,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMJUHYKQMRYMBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC(=C(C=C2)[N+](=O)[O-])CS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10363097
Record name 2-{4-nitro-3-[(phenylsulfonyl)methyl]phenyl}-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89303-15-1
Record name 2-{4-nitro-3-[(phenylsulfonyl)methyl]phenyl}-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nitro-3-((phenylsulfonyl)methyl)phenyl)-1,3-dioxolane typically involves multiple steps. One common method includes the nitration of a suitable aromatic precursor, followed by the introduction of the phenylsulfonylmethyl group. The final step involves the formation of the dioxolane ring through a cyclization reaction. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and sulfonylation reactions, followed by purification steps such as recrystallization or chromatography. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Nitro-3-((phenylsulfonyl)methyl)phenyl)-1,3-dioxolane can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The phenylsulfonylmethyl group can be oxidized to a sulfone.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions may require reagents like halogens or nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while oxidation of the phenylsulfonylmethyl group produces a sulfone.

Scientific Research Applications

2-(4-Nitro-3-((phenylsulfonyl)methyl)phenyl)-1,3-dioxolane has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Nitro-3-((phenylsulfonyl)methyl)phenyl)-1,3-dioxolane involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the phenylsulfonylmethyl group may interact with biological macromolecules. The dioxolane ring provides structural stability and influences the compound’s overall reactivity.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural differences between the target compound and its analogs:

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents
2-(4-Nitro-3-((phenylsulfonyl)methyl)phenyl)-1,3-dioxolane C₁₆H₁₅NO₆S 349.36 -NO₂ (para), -SO₂Ph-CH₂ (meta), 1,3-dioxolane ring
2-Methyl-2-[4-nitro-3-((phenylsulfonyl)methyl)phenyl]-1,3-dioxolane C₁₇H₁₇NO₆S 363.38 Additional methyl group on dioxolane ring
2-(3-Diethoxyphosphorylphenyl)-1,3-dioxolane C₁₃H₁₉O₅P 286.26 -PO(OEt)₂ (meta) instead of -NO₂ and -SO₂Ph-CH₂
2-(4-Bromo-2-((diethylamino)methyl)phenyl)-1,3-dioxolane C₁₄H₂₁BrN₂O₂ 353.23 -Br (para), -N(Et)₂-CH₂ (ortho)

Key Observations :

  • The methyl-substituted analog (C₁₇H₁₇NO₆S) exhibits increased hydrophobicity and steric bulk due to the methyl group on the dioxolane ring, which may reduce solubility in polar solvents compared to the target compound .
  • The phosphoryl-containing analog (C₁₃H₁₉O₅P) replaces nitro and sulfonyl groups with a diethoxyphosphoryl moiety, significantly altering polarity and electronic effects. This substitution could enhance metal-coordination capabilities .

Key Observations :

  • The target compound’s synthesis is hypothesized to follow methods similar to those in , where ketones or aldehydes react with ethylene glycol under acid catalysis. Solvent choice (e.g., benzene vs. toluene) critically affects product distribution .
  • Copper sulfate in the bromo-diethylamino analog’s synthesis may act as a desiccant or mild oxidant, highlighting the role of catalysts in optimizing yields .

Biological Activity

2-(4-Nitro-3-((phenylsulfonyl)methyl)phenyl)-1,3-dioxolane (CAS No. 89303-15-1) is a compound belonging to the class of 1,3-dioxolanes, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial and antifungal properties, as well as its potential therapeutic applications.

  • Molecular Formula : C16H15NO6S
  • Molecular Weight : 349.36 g/mol
  • CAS Number : 89303-15-1

Synthesis

The synthesis of this compound involves the reaction of 2-(4-nitrophenyl)-1,3-dioxolane with chloromethyl phenyl sulfone in the presence of a base such as potassium hydroxide in dimethyl sulfoxide (DMSO) at ambient temperature, yielding a product with a reported yield of approximately 76% .

Antibacterial Activity

Research has demonstrated that derivatives of 1,3-dioxolanes exhibit significant antibacterial properties against various bacterial strains. A study evaluated the antibacterial efficacy of several dioxolane derivatives against both Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to this compound showed promising activity against:

  • Staphylococcus aureus
  • Staphylococcus epidermidis
  • Enterococcus faecalis
  • Pseudomonas aeruginosa

The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 625 µg/mL to 1250 µg/mL for effective strains .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus625 - 1250
Staphylococcus epidermidisNot specified
Enterococcus faecalis625
Pseudomonas aeruginosaNot specified

Antifungal Activity

In addition to antibacterial properties, the compound has shown antifungal activity against Candida albicans. In vitro studies indicated that most dioxolane derivatives exhibited significant antifungal effects, with MIC values suggesting effectiveness at low concentrations .

Case Studies and Research Findings

A comprehensive study on various dioxolane derivatives highlighted their potential as therapeutic agents. The findings indicated that structural modifications in the dioxolane ring could enhance biological activity. For instance, the introduction of electron-withdrawing groups like nitro or sulfonyl groups significantly improved the antibacterial and antifungal efficacy of these compounds .

Moreover, a comparative analysis of enantiomeric versus racemic forms revealed that enantiomers often possess superior biological activity due to their ability to interact more effectively with biological targets .

Q & A

Q. What are the recommended synthetic routes for 2-(4-Nitro-3-((phenylsulfonyl)methyl)phenyl)-1,3-dioxolane, and how is purity validated?

Synthesis typically involves a multi-step approach:

Protection of carbonyl groups : Use ethylene glycol to form the 1,3-dioxolane ring via acid-catalyzed acetal formation.

Sulfonylation : Introduce the phenylsulfonylmethyl group using phenylsulfonyl chloride under basic conditions (e.g., NaH or K₂CO₃).

Nitration : Employ mixed nitric-sulfuric acid to introduce the nitro group at the para position.
Characterization :

  • Purity : GC analysis (>97% purity) .
  • Structural confirmation : ¹H/¹³C NMR for functional group identification, HRMS for molecular weight verification, and X-ray crystallography (if crystalline) .

Q. What experimental conditions are critical for maintaining the stability of this compound during storage?

  • Storage : Store as a solid in airtight, light-protected containers at –20°C to prevent degradation.
  • Solubility : The compound is sparingly soluble in methanol; avoid prolonged exposure to polar protic solvents to prevent acetal ring hydrolysis .

Q. How can researchers differentiate this compound from structurally similar dioxolane derivatives?

  • Analytical techniques :
    • Chromatography : HPLC with UV detection (λ ~270 nm for nitro groups).
    • Spectroscopy : Distinct ¹H NMR shifts for the phenylsulfonylmethyl group (δ ~3.8–4.2 ppm) and nitro group (meta coupling in aromatic region) .

Advanced Research Questions

Q. What mechanistic insights support its role as an ergosterol biosynthesis inhibitor in antifungal studies?

  • Molecular docking : The compound interacts with fungal CYP51 P450 (lanosterol 14α-demethylase), disrupting ergosterol synthesis. Key interactions include hydrogen bonding with heme cofactors and hydrophobic contacts with active-site residues .
  • Validation : Compare IC₅₀ values against Rhizoctonia solani (EC₅₀ ~7–18 mg/L) with controls like difenoconazole (EC₅₀ ~9 mg/L) .

Q. How do substituent modifications influence biological activity in structure-activity relationship (SAR) studies?

  • Substituent effects :
    • Electron-withdrawing groups (e.g., –NO₂, –CF₃): Enhance fungicidal activity by improving target binding (e.g., D26 in showed EC₅₀ ~8.7 µM against duckweed).
    • Steric hindrance : Bulky groups at the phenylsulfonyl position reduce activity due to poor enzyme fit .
  • Methodology : Use density functional theory (DFT) to calculate HOMO-LUMO gaps and predict reactivity .

Q. How can computational methods optimize reaction pathways for synthesizing derivatives?

  • HOMO-LUMO analysis : Predict regioselectivity in Diels-Alder reactions by evaluating frontier orbital energy gaps (e.g., ΔE ~6.89–7.47 eV for dienophiles like acrylonitrile) .
  • Docking simulations : Screen derivatives for binding affinity to CYP51 P450 to prioritize synthesis .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Standardization : Control variables like solvent purity (≥99.9% anhydrous methanol) and fungal strain variability.
  • Statistical analysis : Use ANOVA to assess significance of EC₅₀ differences (e.g., D17 vs. D22 in had EC₅₀ 7.31 vs. 17.32 mg/L, p <0.05) .

Q. How is X-ray crystallography applied to confirm stereochemical configurations in dioxolane derivatives?

  • Crystallization : Grow single crystals via slow evaporation in methanol/ethyl acetate mixtures.
  • Data interpretation : Compare experimental bond lengths/angles (e.g., C–O acetal bonds ~1.41–1.43 Å) with computational models (DFT-optimized structures) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Nitro-3-((phenylsulfonyl)methyl)phenyl)-1,3-dioxolane
Reactant of Route 2
Reactant of Route 2
2-(4-Nitro-3-((phenylsulfonyl)methyl)phenyl)-1,3-dioxolane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.